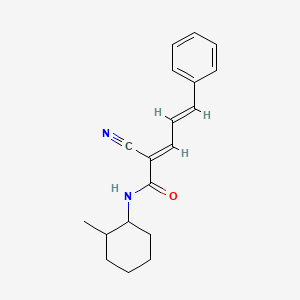![molecular formula C16H16FN3OS B5908426 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone (FBOMT) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBOMT belongs to the class of thiosemicarbazone compounds, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Applications De Recherche Scientifique
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has shown promising results as an antiviral agent against the hepatitis C virus and dengue virus. In addition, this compound has also exhibited anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Mécanisme D'action
The exact mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone is not yet fully understood. However, studies have suggested that it may inhibit viral replication by interfering with the viral RNA polymerase activity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It has also exhibited good bioavailability and pharmacokinetic properties. This compound has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone in lab experiments is its low toxicity, making it a safe compound to work with. However, its limited solubility in water can pose a challenge in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone. One area of interest is the development of more potent analogs of this compound with improved antiviral and anticancer activity. Another area of research is the investigation of the mechanism of action of this compound, which can provide insight into its therapeutic potential. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease, can also be explored.
Méthodes De Synthèse
The synthesis of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone involves the reaction of 3-hydroxybenzaldehyde with N-methylthiosemicarbazide in the presence of hydrochloric acid. The resulting compound is then treated with 2-fluorobenzyl chloride to obtain this compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
1-[(E)-[3-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-18-16(22)20-19-10-12-5-4-7-14(9-12)21-11-13-6-2-3-8-15(13)17/h2-10H,11H2,1H3,(H2,18,20,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPDOMZKZHYEG-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)



![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
